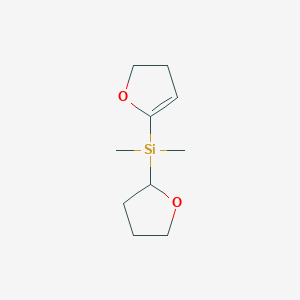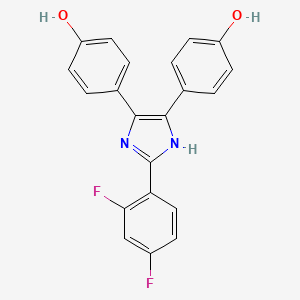
Didemethylfenflumizole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Didemethylfenflumizole is a synthetic compound known for its unique chemical properties and potential applications in various scientific fields It is a derivative of fenflumizole, modified to enhance its efficacy and reduce side effects
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of didemethylfenflumizole typically involves multiple steps, starting from readily available precursors. The process often includes:
Nitration: Introduction of nitro groups to the aromatic ring.
Reduction: Conversion of nitro groups to amines.
Acylation: Addition of acyl groups to form the final compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Didemethylfenflumizole undergoes various chemical reactions, including:
Oxidation: Conversion of amines to nitro groups or other oxidized forms.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Didemethylfenflumizole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including inflammation and cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of didemethylfenflumizole involves its interaction with specific molecular targets within cells. It is believed to modulate signaling pathways by binding to receptors or enzymes, thereby altering cellular functions. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in anti-inflammatory and anticancer activities.
Comparaison Avec Des Composés Similaires
Didemethylfenflumizole is compared with other similar compounds to highlight its uniqueness:
Fenflumizole: The parent compound, known for its anti-inflammatory properties.
Dimethylfenflumizole: Another derivative with different pharmacokinetic properties.
Triflumizole: A related compound used as a fungicide with distinct chemical properties.
Each of these compounds has unique characteristics that make them suitable for specific applications, but this compound stands out due to its enhanced efficacy and reduced side effects in preliminary studies.
Propriétés
Numéro CAS |
91401-22-8 |
|---|---|
Formule moléculaire |
C21H14F2N2O2 |
Poids moléculaire |
364.3 g/mol |
Nom IUPAC |
4-[2-(2,4-difluorophenyl)-4-(4-hydroxyphenyl)-1H-imidazol-5-yl]phenol |
InChI |
InChI=1S/C21H14F2N2O2/c22-14-5-10-17(18(23)11-14)21-24-19(12-1-6-15(26)7-2-12)20(25-21)13-3-8-16(27)9-4-13/h1-11,26-27H,(H,24,25) |
Clé InChI |
RGMUBVSPGJJWLC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C(N=C(N2)C3=C(C=C(C=C3)F)F)C4=CC=C(C=C4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




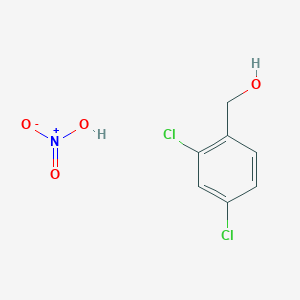
![2,4-Dibromo-6-[(3,5-dibromo-4-hydroxyphenyl)methyl]phenol](/img/structure/B14345888.png)
![Dimethyl [2-(prop-2-en-1-yl)hept-1-en-1-yl]boronate](/img/structure/B14345893.png)
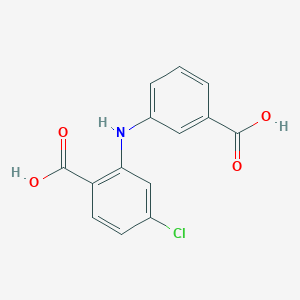
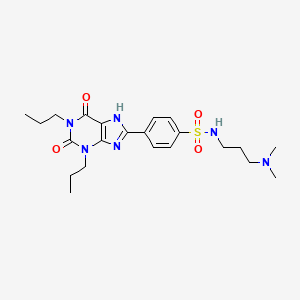
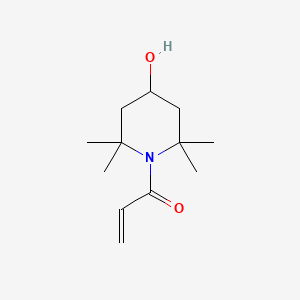
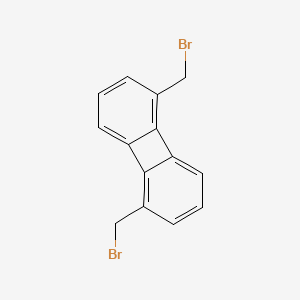
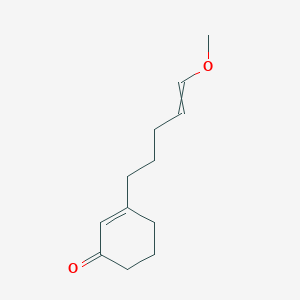
![Propanedinitrile, [(2,4-dihydroxyphenyl)methylene]-](/img/structure/B14345938.png)
![{1,6-Bis(octyloxy)-3-[(octyloxy)carbonyl]-1,6-dioxohexan-3-yl}phosphonic acid](/img/structure/B14345945.png)
![8-[(Benzenesulfonyl)methyl]-2,3-diphenylpyrido[2,3-b]pyrazine](/img/structure/B14345961.png)
